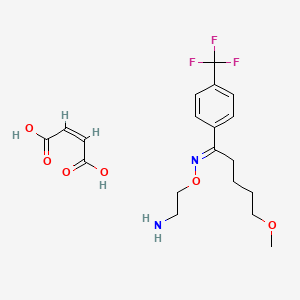

2-Chloronicotinaldehyde oxime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

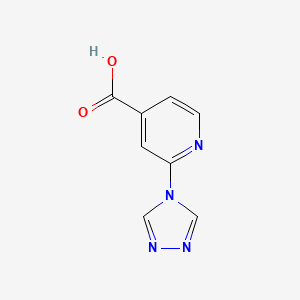

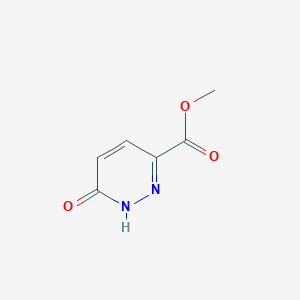

2-Chloronicotinaldehyde oxime is a biochemical used for proteomics research . It has a molecular formula of C6H5ClN2O and a molecular weight of 156.57 .

Synthesis Analysis

A palladium (II)-catalyzed direct annulation of 2-chloronicotinaldehyde with 2-bromothiophenol via a novel C (formyl)-C (aryl) coupling strategy has been reported . This approach displays various exclusive characteristics such as operational convenience, moderate to good isolated yields, and decent functional group tolerance .Molecular Structure Analysis

The structure of oxime is a two-sided chain with a central atom consisting of carbon . Oximes are also called nitrogen possessing organic compounds which are obtained from hydroxylamine, ketone, and aldehyde .Chemical Reactions Analysis

Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . In particular, the combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .Physical And Chemical Properties Analysis

Oximes have about 3 characteristics bands with wave numbers measuring 3600 (O-H), 945 (N-O) and 1665 (C=N) in the infrared spectrum . These compounds are present in the form of colorless crystals and are said to be less soluble in water .科学研究应用

-

Catalytic Production of Oximes

- Field : Catalysis

- Application : Oximes are used in the production of certain chemicals. For example, cyclohexanone oxime is an important feedstock in nylon-6 production .

- Method : The process involves the ammoximation of cyclohexanone using preformed hydrogen peroxide (H2O2). By using supported gold-palladium (AuPd) alloyed nanoparticles in conjunction with a titanium silicate-1 (TS-1) catalyst, H2O2 can be generated in situ as needed, producing cyclohexanone oxime with >95% selectivity .

- Results : This approach eliminates the need to transport and store highly concentrated, stabilized H2O2, potentially achieving substantial environmental and economic savings .

-

Polymer Science

- Field : Polymer Chemistry

- Application : Oxime click chemistry has emerged as a powerful tool in the synthesis of new, highly functional and dynamic polymeric materials .

- Method : The oxime click reaction is used for the development of functional polymeric materials .

- Results : The high efficiency of oxime formation indicates the potential for the synthesis of highly functional polymeric materials .

-

Halogenated Heterocycles

- Field : Organic Chemistry

- Application : Halogenated heterocycles, such as 6-Bromo-2-chloronicotinaldehyde oxime, are used in various chemical reactions due to their unique reactivity .

- Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out .

- Results : The outcomes obtained would also depend on the specific reaction .

-

Proteomics Research

- Field : Biochemistry

- Application : 2-Chloronicotinaldehyde oxime is used in proteomics research .

- Method : The specific methods of application or experimental procedures would depend on the particular research being conducted .

- Results : The outcomes obtained would also depend on the specific research .

-

Halogenated Heterocycles

- Field : Organic Chemistry

- Application : Halogenated heterocycles, such as 6-Bromo-2-chloronicotinaldehyde oxime, are used in various chemical reactions due to their unique reactivity .

- Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out .

- Results : The outcomes obtained would also depend on the specific reaction .

-

Oxime Radicals

- Field : Radical Chemistry

- Application : Oxime radicals have potential for development in selective intermolecular reactions .

- Method : The development of new oxidative systems for the generation of oxime radicals, including electrochemical and photochemical approaches .

- Results : The search for new stable oxime radicals is an area of ongoing research .

安全和危害

未来方向

Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning have been reported . Using current structural and mechanistic understanding of the BBB under both physiological and pathological conditions, it becomes possible to design delivery systems for oximes and other drugs that are able to cross the BBB effectively .

属性

IUPAC Name |

(NE)-N-[(2-chloropyridin-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H/b9-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOKKAFTDCGWBJ-RUDMXATFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)Cl)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430542 |

Source

|

| Record name | 2-chloronicotinaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloronicotinaldehyde oxime | |

CAS RN |

215872-96-1 |

Source

|

| Record name | 2-chloronicotinaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-](/img/structure/B1311509.png)

![Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy-](/img/structure/B1311510.png)

![4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1311518.png)

![Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride](/img/structure/B1311526.png)

![1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acidhydrochloride](/img/structure/B1311530.png)